N-Hydroxyheptanamide

Vue d'ensemble

Description

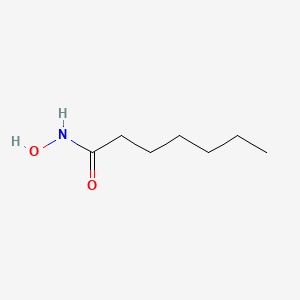

N-Hydroxyheptanamide is a chemical compound with the molecular formula C7H15NO2 . It is also known by other names such as Heptanamide, N-hydroxy-, Heptanohydroxamic acid, and Enenthohydroxamic acid .

Synthesis Analysis

A series of novel N-hydroxyheptanamides incorporating 6-hydroxy-2 methylquinazolin-4 (3H)-ones was designed, synthesized, and evaluated for HDAC inhibitory potency as well as cytotoxicity against three human cancer cell lines .Molecular Structure Analysis

The molecular structure of N-Hydroxyheptanamide consists of seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms . The InChI representation of the molecule isInChI=1S/C7H15NO2/c1-2-3-4-5-6-7(9)8-10/h10H,2-6H2,1H3,(H,8,9) . Chemical Reactions Analysis

N-Hydroxyheptanamide has been evaluated for its HDAC inhibitory potency. The compounds displayed strong inhibition against the whole cell HDAC enzymes .Physical And Chemical Properties Analysis

N-Hydroxyheptanamide has a molecular weight of 145.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are 145.110278721 g/mol . The topological polar surface area of the compound is 49.3 Ų .Applications De Recherche Scientifique

Pharmacokinetic/Pharmacodynamic Modeling

Research has explored the use of pharmacokinetic/pharmacodynamic (PK/PD) modeling in drug development, particularly in predicting clinically relevant drug concentrations from preclinical animal models. This approach aids in the transition from preclinical research to clinical trials, which is vital for drug development (Kreilgaard et al., 2008).

Target Profiling and Drug Repurposing

Studies have identified the importance of certain chemical moieties, such as the N-hydroxycinnamide moiety, in the inhibition of specific enzymes, which can lead to repurposing of drugs for different therapeutic applications. For instance, the inhibition of phenylalanine hydroxylase by N-hydroxycinnamide derivatives suggests potential applications in treating conditions like tyrosinemia (Becher et al., 2016).

Polyphenolic Compounds in Health Management

Hydroxycinnamic acid derivatives, to which N-hydroxyheptanamide is related, have shown potential therapeutic benefits in managing conditions like diabetes, hyperlipidemia, and obesity. Their antioxidant and anti-inflammatory properties make them valuable molecules in the treatment of obesity-related health complications (Alam et al., 2016).

Biomedical Applications of Hydrogels

Hydrogels, which can incorporate derivatives like N-hydroxyheptanamide, are extensively used in various biomedical fields due to their highly absorbent and flexible properties. These smart hydrogels can respond to external stimuli such as temperature and pH, making them suitable for applications in tissue engineering, drug delivery, and immunotherapies (Li et al., 2018).

Cardio-protective and Antioxidant Properties

Research on caffeic acid and chlorogenic acid, which are structurally related to N-hydroxyheptanamide, highlights their potential cardio-protective and antioxidant properties. This research could guide the development of treatments for conditions like hypertension (Agunloye et al., 2019).

Development of Anticancer Agents

Studies have focused on the design and synthesis of novel N-hydroxyheptanamide derivatives as histone deacetylase inhibitors and cytotoxic agents, highlighting their potential in anticancer drug development (Minh et al., 2019).

Orientations Futures

N-Hydroxyheptanamide and its derivatives have shown potential as HDAC inhibitors, which are a class of compounds that have been used in cancer treatment . Future research could focus on further exploring the therapeutic potential of N-Hydroxyheptanamide and its derivatives, particularly their efficacy and safety in preclinical and clinical settings.

Propriétés

IUPAC Name |

N-hydroxyheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6-7(9)8-10/h10H,2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMPWDWLVIWORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184489 | |

| Record name | Heptanamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxyheptanamide | |

CAS RN |

30406-18-9 | |

| Record name | N-Hydroxyheptanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30406-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanamide, N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030406189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

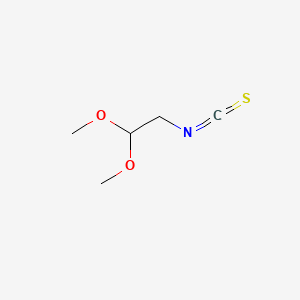

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.